(2beta,3alpha,5alpha,16beta,17beta)-2,16-Dipiperidin-1-ylandrosta-3,17 diol
Description
(2beta,3alpha,5alpha,16beta,17beta)-2,16-Dipiperidin-1-ylandrosta-3,17 diol is a useful research compound. Its molecular formula is C29H50N2O2 and its molecular weight is 458.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Neuroendocrine Function and Brain Regulation
- Androgen Metabolites and Brain Function : Research indicates that certain androgen metabolites, specifically dihydrotestosterone metabolites like 5alpha-androstane-3beta,17beta-diol (3beta-Diol), play crucial roles in modulating the stress response through the hypothalamo-pituitary-adrenal axis. These actions are mediated not by androgen receptors but by estrogen receptors, suggesting a novel pathway for androgen regulation of brain functions. This opens up potential research applications in understanding stress responses, sexual behavior, immune function, and neural protection (Handa et al., 2008).
Seizure Modulation and Hippocampal Impact
- Androgens and Seizure Processes : Androgens, through their metabolites like 5alpha-androstane-3alpha,17beta-diol (3alpha-diol), have been implicated in modulating seizure processes. The hippocampus, a target for androgen action, plays a significant role in various seizure disorders. This suggests potential therapeutic applications of androgen and its metabolites in epilepsy and related neurological conditions (Rhodes & Frye, 2004).
Metabolic and Cardiovascular Research
- Incretin-Based Medications : The study of incretin-based therapies, including GLP-1 receptor agonists and DPP-4 inhibitors, provides insights into innovative therapeutic approaches for managing type 2 diabetes mellitus (T2DM). These medications, through their effects on glucose metabolism, body weight reduction, and cardiovascular outcomes, offer a rich field for scientific exploration. The differential impact of GLP-1 analogues versus exendin-based agents on cardiovascular benefits is of particular interest, suggesting not a class effect but a varied response based on molecular differences (Sachinidis et al., 2020).
Neuroprotective and Cognitive Effects
- Neuroactive Steroids and Ethanol Interaction : The interaction between ethanol and neuroactive steroids, such as GABAergic steroids, highlights a complex mechanism underlying ethanol's effects, including its neuroprotective, cognitive, and behavioral impacts. This research avenue is crucial for developing new therapies for alcoholism and understanding the broader implications of neurosteroid action in the central nervous system (Morrow et al., 2001).
Diabetes and Alzheimer's Disease Connection
- Diabetes and Alzheimer’s Disease : Exploring the epidemiological link between type 2 diabetes mellitus and Alzheimer's disease, with a focus on insulin resistance and deficiency, offers a window into understanding and potentially treating neurodegenerative diseases. The concept of Alzheimer's as "type 3 diabetes" emphasizes the need for research into antidiabetic agents' effects on neurodegeneration, opening pathways for innovative treatment strategies (Li et al., 2015).
Properties
IUPAC Name |
(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50N2O2/c1-28-12-11-22-21(23(28)18-24(27(28)33)30-13-5-3-6-14-30)10-9-20-17-26(32)25(19-29(20,22)2)31-15-7-4-8-16-31/h20-27,32-33H,3-19H2,1-2H3/t20-,21+,22-,23-,24-,25-,26-,27-,28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEIBKQQBOLIMJ-RIQJFVKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)N4CCCCC4)CCC5C3(CC(C(C5)O)N6CCCCC6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)N4CCCCC4)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)N6CCCCC6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80928910 | |
Record name | 2,16-Di(piperidin-1-yl)androstane-3,17-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80928910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13522-16-2 | |
Record name | (2β,3α,5α,16β,17β)-2,16-Di-1-piperidinylandrostane-3,17-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13522-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2beta,3alpha,5alpha,16beta,17beta)-2,16-Dipiperidin-1-ylandrosta-3,17 diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013522162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,16-Di(piperidin-1-yl)androstane-3,17-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80928910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2β,3α,5α,16β,17β)-2,16-dipiperidin-1-ylandrosta-3,17 diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.500 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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